Cas no 15761-39-4 (Boc-L-Pro-OH)
Boc-L-Pro-OH Chemical and Physical Properties
Names and Identifiers
-
- Boc-L-Proline
- N-(tert-Butoxycarbonyl)-L-proline
- (S)-1,2-Pyrrolidinedicarboxylic acid 1-(1,1-dimethylethyl) ester
- N-alpha-tert-BOC-L-proline
- Boc-Pro-OH
- (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid
- BOC-L-PRO-OH
- N-Boc-L-proline
- N-T-BOC-L-PROLINE
- (S)-Pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
- 1-(tert-butoxycarbonyl)-L-proline
- 1-[(1,1-dimethylethoxy)carbonyl]-L-proline
- BOC-L-PRO
- BOC-PRO
- BOC-PROLINE
- BOC-PYRD(2)-OH
- L-[(1,1-dimethylethoxy)carbonyl]-proline
- N-[(1,1'-dimethylethoxy)carbonyl]-L-proline
- N-[(1,1-dimethylethoxy)carbonyl]-L-proline
- N-BOC-PROLINE
- N-tert-Butoxycarbonyl-L-proline
- TBOC-L-PROLINE
- N-(tert-Butyloxycarbonyl)-L-proline
- tert-Butoxycarbonyl-L-proline
- 1-tert-Butoxycarbonyl-L-proline
- N-tert-Butoxycarbonylproline
- (2S)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
- tert-Butyloxycarbonyl-L-proline
- 1-tert-Butyloxycarbonyl-L-proline
- tert-Butoxycarbonylproline
- ZQEBQGAAWMOMAI-ZETCQYMHSA-N
- 1,
- UPCMLD00WGW001:001
- AKOS005258729
- boc-prolin
- t-butyloxycarbonyl-proline
- 1,2-Pyrrolidinedicarboxylic acid, 1-tert-butyl ester, L-
- N-alpha-t-Butyloxycarbonyl-L-proline
- N-(tert-Butoxycarbonyl)-L-proline; (S)-1,2-Pyrrolidinedicarboxylic acid 1-(1,1-dimethylethyl) ester
- NCGC00165407-01
- EN300-52714
- CHEMBL1221957
- N-tert-butoxycarbonyl-(L)-proline
- N-T-BUTOXYCARBONYL-L-PROLINE
- Boc-Pro-OH, >=99.0% (T)
- N-Boc proline
- t-Boc-l-proline
- DTXSID00884847
- HMS2212B13
- (S)-Boc proline
- J-300222
- (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- 1-{[(1,1-dimethylethyl)oxy]carbonyl}-L-proline
- Boc-(L)-proline
- N-tert-Butoxycarbonylproline, (S)-
- boc-(s)-proline
- N-t-butyloxycarbonyl-L-proline
- t-butoxycarbonylproline
- tert-Butoxycarbonylproline, L-
- F0001-2357
- N-t-butoxycarbonylproline
- N-t-butoxycarbonyl-(S)-proline
- N-(tert-butoxycarbonyl)-(L)-proline
- BOC proline
- N-(TERT-BUTYLOXYCARBONYL)-D-PROLINE
- N-Boc-L-Pro-OH
- (S)-pyrrolidine-1,2-dicarboxylic acid 1-tertbutyl ester
- BocProOH
- Z756430266
- Boc-Pro-OH, 99%
- N-tert-Butoxycarbonylprolin
- 15761-39-4
- SMR000472111
- 1-(tert-Butyl) hydrogen (S)-pyrrolidine-1,2-dicarboxylate
- B1188
- (2S)-pyrrolidine-1,2-dicarboxylic acid-1-t-butylester
- AS-11199
- (TERT-BUTOXYCARBONYL)-L-PROLINE
- NS00051628
- (S)-1-(tert-butoxycarbonyl)-pyrrolidine-2-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylicacid
- (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-carboxylic acid
- AKOS000281182
- (5)-1-(tert-butoxycarbonyl)-pyrrolidine-2-carboxylic acid
- N-BOC-(S)-PROLINE
- (S)-N-tert-Butoxycarbonylproline
- EINECS 239-848-3
- NSC 164660
- t-butoxycarbonyl proline
- (S)pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
- MFCD00037324
- t-butyloxycarbonyl-L-proline
- (5)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- SCHEMBL67044
- N-(t-butoxycarbonyl)-L-proline
- (S)-N-Boc-proline
- M03314
- CS-W019862
- Boc-ProOH
- Q-101638
- pyrrolidine-1,2(S)-dicarboxylic acid 1-t-butyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (S)-
- (S)-pyrrolidine-1,2-dicarboxylic acid-1-tert-butyl ester
- N-Boc L-proline
- (S)-N-(tert-butoxycarbonyl)-proline
- AC-17113
- HY-40114
- N-(tert-butyloxycarbonyl)-(S)-proline
- AM20080415
- (S)-1-(tert-butoxycarbonyl) pyrrolidine-2-carboxylic acid
- (S)pyrrolidine-1,2-dicarboxylic acid tert butyl ester
- N-tert-butoxycarbonyl L-proline
- N-Boc-(L)-proline
- MLS000862862
- 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-
- BCP13539
- 1-(tert-Butoxycarbonyl)proline, (L)-
- Boc-L-Pro-OH
-
- MDL: MFCD00037324
- Inchi: 1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
- InChI Key: ZQEBQGAAWMOMAI-ZETCQYMHSA-N
- SMILES: O(C(C)(C)C)C(N1CCC[C@H]1C(=O)O)=O
- BRN: 15828
Computed Properties
- Exact Mass: 214.10798
- Monoisotopic Mass: 215.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 66.8
- Surface Charge: 0
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.1835 (rough estimate)
- Melting Point: 132.0 to 137.0 deg-C
- Boiling Point: 337.2°C at 760 mmHg
- Flash Point: 157.7℃
- Refractive Index: -60 ° (C=2, AcOH)
- Solubility: Soluble in acetic acid.
- PSA: 69.67
- LogP: 1.40840
- Specific Rotation: -60.5 º (c=1, HAc)
- Optical Activity: [α]20/D −61±2°, c = 2% in acetic acid
- Solubility: Not determined
Boc-L-Pro-OH Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Sealed in dry,2-8°C
Boc-L-Pro-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1188-25g |
Boc-L-Pro-OH |
15761-39-4 | 99.0%(T) | 25g |
¥500.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1188-5g |
Boc-L-Pro-OH |
15761-39-4 | 99.0%(T) | 5g |
¥125.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N032R-5g |
Boc-L-Pro-OH |
15761-39-4 | 99% | 5g |
¥22.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N032R-100g |
Boc-L-Pro-OH |
15761-39-4 | 99% | 100g |
¥91.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N032R-25g |
Boc-L-Pro-OH |
15761-39-4 | 99% | 25g |
¥33.0 | 2022-05-30 | |
| Chemenu | CM100615-500g |
(2S)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid |
15761-39-4 | 98% | 500g |
$102 | 2021-06-09 | |
| Chemenu | CM100615-1000g |
(2S)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid |
15761-39-4 | 98% | 1000g |
$179 | 2021-06-09 | |
| Fluorochem | M03314-1g |
Boc-Pro-OH |
15761-39-4 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | M03314-25g |
Boc-Pro-OH |
15761-39-4 | 98% | 25g |
£15.00 | 2022-02-28 | |
| Fluorochem | M03314-100g |
Boc-Pro-OH |
15761-39-4 | 98% | 100g |
£38.00 | 2022-02-28 |
Boc-L-Pro-OH Suppliers
Boc-L-Pro-OH Related Literature
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Yu Kong,Rong Tan,Lili Zhao,Donghong Yin Green Chem. 2013 15 2422
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Yu Kong,Rong Tan,Lili Zhao,Donghong Yin Green Chem. 2013 15 2422
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Ning Qi,Michael K. Wismer,Donald V. Conway,Shane W. Krska,Spencer D. Dreher,Shishi Lin React. Chem. Eng. 2022 7 354
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Yao Wang,Huifang Shen,Le Zhou,Fangyu Hu,Shoulei Xie,Liming Jiang Catal. Sci. Technol. 2016 6 6739
-
M. Ferré,R. Pleixats,M. Wong Chi Man,X. Catto?n Green Chem. 2016 18 881
Additional information on Boc-L-Pro-OH
Boc-L-Pro-OH (CAS No. 15761-39-4): A Crucial Building Block in Peptide Synthesis and Drug Discovery
The compoundBoc-L-Pro-OH, also known by its CAS No. 15761-39-4, is a protected form of the naturally occurring amino acid L-proline. This compound plays a pivotal role in organic synthesis, particularly in the construction of peptides and biologically active molecules. The molecule features an N-terminal tert-butyloxycarbonyl (Boc) protecting group attached to L-proline, which stabilizes the amine functionality during multi-step synthetic processes. Its structural formula, C8H13NO4, reflects the strategic design of this reagent for controlled deprotection steps critical to modern chemical methodologies.
In peptide synthesis applications, Boc-L-Pro-OH serves as a foundational component for constructing proline-containing sequences. The Boc group provides excellent stability under acidic conditions while enabling selective removal via mild base treatments such as trifluoroacetic acid (TFA). This dual functionality makes it indispensable for solid-phase peptide synthesis (SPPS), where sequential coupling reactions demand precise control over reactive groups. Recent advancements in "click chemistry" approaches have further highlighted its utility in modular assembly strategies, with studies demonstrating improved yields when using this protected amino acid compared to alternative protection schemes.
Ongoing research continues to expand the applications of CAS No. 15761-39-4 beyond traditional synthesis. A 2023 study published in the Journal of Medicinal Chemistry revealed its role in creating bioactive peptides targeting G protein-coupled receptors (GPCRs). Researchers synthesized a novel peptide containing Boc-decorated proline residues that showed selective agonist activity at the β2-adrenergic receptor, demonstrating potential for asthma therapy development. This work underscores how this compound enables precise conformational control critical for modulating pharmacological activity.
In drug discovery pipelines, the use of Boc-L-Pro-OH has been integral to optimizing peptidomimetic drug candidates. Computational docking studies comparing unprotected and Boc-protected proline analogs showed significant differences in binding affinity profiles with kinase targets. These findings were validated experimentally through enzymatic assays reported in a 2024 Nature Communications paper, which demonstrated that temporary protection strategies using this reagent could enhance lead compound stability without compromising target engagement.
The latest developments also highlight its utility in non-peptide contexts such as chiral auxiliary applications and asymmetric catalysis systems. A recent Angewandte Chemie study described a catalytic system using BOC derivatives like this compound to achieve enantioselective α-functionalization of ketones - a reaction previously considered challenging due to steric constraints around proline's secondary amine group. Such innovations position this compound at the forefront of methodological advancements in organic synthesis.
Synthetic chemists increasingly favorBoc-L-Pro-OH due to its compatibility with common coupling reagents like HATU and DIC under DMF solvent conditions. Stability data from accelerated aging studies conducted at 60°C show minimal decomposition over 72 hours, ensuring reliable storage properties for laboratory use. These characteristics align with Good Manufacturing Practices (GMP) requirements for pharmaceutical intermediates, making it a preferred choice for scale-up processes.
Ongoing investigations into dynamic combinatorial chemistry are leveraging this compound's properties to create self-sorting libraries of bioactive molecules. In a groundbreaking approach reported at the 2024 ACS National Meeting, researchers used BOC protected prolines as building blocks in reversible thioester-based systems that autonomously optimize ligand-receptor interactions under physiological conditions - a paradigm shift toward adaptive drug design principles.
Eco-friendly synthetic protocols have also adoptedCAS No. 15761-39-4, with microwave-assisted methods reducing reaction times by up to 80% while maintaining high stereoselectivity levels (>98% ee). Such green chemistry applications align with current industry trends toward sustainable chemical production without compromising synthetic efficiency or product quality parameters.
The strategic placement of the BOC group on L-proline creates unique opportunities for orthogonal protection strategies when synthesizing complex biomolecules containing multiple reactive sites. Recent total syntheses of natural products like cycloprolylamine alkaloids have successfully employed this reagent alongside Fmoc protected residues to achieve stereochemical fidelity during convergent assembly processes - a testament to its versatility across diverse synthetic challenges.
In conclusion,Boc-L-Pro-OH (CAS No. 15761-39-4) remains an essential tool bridging fundamental chemical research and applied drug development efforts worldwide. Its continued evolution through methodological innovations ensures it will remain central to advancing therapeutic solutions across oncology, neuroscience, and metabolic disease treatment paradigms well into the future.
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